molecular formula C21H29IOSi B8325886 tert-Butyl(5-iodopentyloxy)diphenylsilane CAS No. 164025-54-1

tert-Butyl(5-iodopentyloxy)diphenylsilane

Cat. No.: B8325886
CAS No.: 164025-54-1
M. Wt: 452.4 g/mol
InChI Key: WOSHAIRRTNINNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl(5-iodopentyloxy)diphenylsilane is a useful research compound. Its molecular formula is C21H29IOSi and its molecular weight is 452.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

164025-54-1

Molecular Formula

C21H29IOSi

Molecular Weight

452.4 g/mol

IUPAC Name

tert-butyl-(5-iodopentoxy)-diphenylsilane

InChI

InChI=1S/C21H29IOSi/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-10,13-16H,6,11-12,17-18H2,1-3H3

InChI Key

WOSHAIRRTNINNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

Imidazole (310 mg, 4.40 mmol), iodine (440 mg, 3.5 mmol), and a solution of 2 (1 g, 2.98 mmol) in CH2Cl2 (2 mL) were added sequentially to a 0° C. solution of PPh3 (450 mg, 3.5 mmol) in CH2Cl2 (15 mL) and kept in the dark. After 2 h, the reaction mixture was quenched by adding 20% aq. Na2S2O3 (5 mL). The aqueous layer was extracted with CH2Cl2 (2×50 mL). The combined organic extracts were washed with brine (30 mL), dried over anhydrous Na2SO4, and the solvent was removed in vacuo. The residue was purified by careful column chromatography using 5% EtOAC/hexane to afford iodide 3 (1.25 mg, 92%). TLC: 10% EtOAc/hexane, Rf˜0.85; 1H NMR (CDCl3, 400 MHz) δ 7.67-7.62 (m, 4H), 7.45-7.35 (m, 6H), 3.67 (t, 2H, J=6.0 Hz), 3.41 (t, 2H, J=6.7 Hz), 2.03-1.93 (m, 2H), 1.72-1.64 (m, 4H), 1.04 (s, 9H).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

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